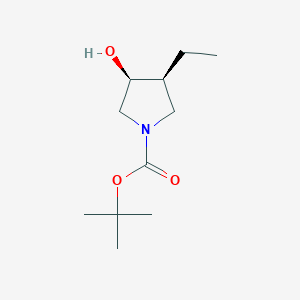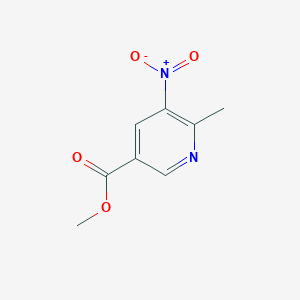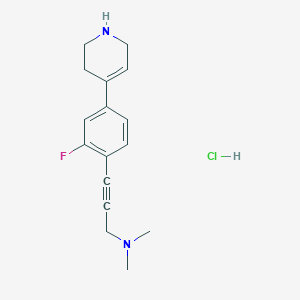
6-Chloro-2-iodo-N-(2-methylallyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of chlorine and iodine atoms to the pyridine ring.
Amidation: Formation of the amine group by reacting with an appropriate amine precursor.
Alkylation: Introduction of the 2-methyl-2-propen-1-yl group through alkylation reactions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide in acetone, potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of ligands for coordination chemistry.
Biology
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
- Utilized in the development of agrochemicals such as herbicides and insecticides.
- Applied in material science for the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of 6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-2-iodo-3-Pyridinamine
- 6-chloro-2-bromo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine
- 6-chloro-2-iodo-N-(2-ethyl-2-propen-1-yl)-3-Pyridinamine
Uniqueness
6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine is unique due to the specific combination of halogen atoms and the 2-methyl-2-propen-1-yl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H10ClIN2 |
|---|---|
Poids moléculaire |
308.54 g/mol |
Nom IUPAC |
6-chloro-2-iodo-N-(2-methylprop-2-enyl)pyridin-3-amine |
InChI |
InChI=1S/C9H10ClIN2/c1-6(2)5-12-7-3-4-8(10)13-9(7)11/h3-4,12H,1,5H2,2H3 |
Clé InChI |
SWMFDYHRWXIICS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CNC1=C(N=C(C=C1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)

![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)



![2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B13919114.png)
![(2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)


